4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups including a methoxy group, a thiazolo[5,4-b]pyridin ring, and a benzenesulfonamide group . These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the methoxy group might be susceptible to reactions with strong acids or bases, and the benzenesulfonamide group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. These properties can include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
The Potential of Zinc Phthalocyanine Derivatives : Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers suitable for targeting cancer cells via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Neurological and Metabolic Research
Kynurenine 3-Hydroxylase Inhibition : N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in neurodegenerative diseases and mood disorders. The inhibition of this enzyme could pave the way for new therapeutic approaches to these conditions (Röver et al., 1997).
Antifungal and Antimicrobial Research
Antifungal Effects of Pyrimidinamine Derivatives : Derivatives of pyrimidinamines, structurally related to the given compound, have demonstrated effective antifungal properties against types of fungi such as Aspergillus terreus and Aspergillus niger. These findings suggest potential applications in developing new antifungal agents (Jafar et al., 2017).
Material Science and Catalysis
Catalysis in Polymerization Processes : Research on palladium aryl sulfonate phosphine catalysts, which may share functional groups with the compound , highlights the role of such catalysts in the copolymerization of acrylates with ethene. This work is critical for advancements in material science, specifically in the development of new polymeric materials (Skupov et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-13-10-16(21-24-18-6-5-9-23-22(18)29-21)7-8-17(13)25-30(26,27)20-12-14(2)19(28-4)11-15(20)3/h5-12,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBHRAIHYOLYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.